molecular formula C20H24N4 B11294847 2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11294847
M. Wt: 320.4 g/mol
InChI Key: XXSIJCBELMBNQW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H24N4/c1-4-6-9-12-22-19-15(5-2)14(3)16(13-21)20-23-17-10-7-8-11-18(17)24(19)20/h7-8,10-11,22H,4-6,9,12H2,1-3H3

InChI Key

XXSIJCBELMBNQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC

Origin of Product

United States

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